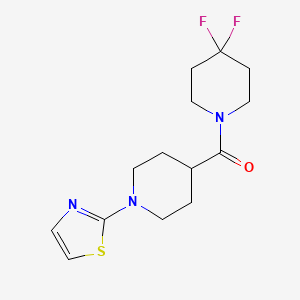![molecular formula C20H29N7O B12264117 4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12264117.png)
4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine rings through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrimidine derivatives with potential therapeutic applications.
2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their anti-fibrotic activities.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
4-(4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and pharmacology. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H29N7O |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-[4-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H29N7O/c1-15(2)19-21-5-4-17(23-19)25-6-8-26(9-7-25)18-14-16(3)22-20(24-18)27-10-12-28-13-11-27/h4-5,14-15H,6-13H2,1-3H3 |
InChI Key |
WPOIKEFCLSABQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=NC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12264040.png)
![N-cyclopropyl-4-{furo[3,2-c]pyridin-4-yl}morpholine-2-carboxamide](/img/structure/B12264045.png)
![4-({1-[(3-Cyanophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12264054.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12264059.png)
![1-Phenyl-4-(4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12264063.png)

![5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12264078.png)
![4-{1-[(2,5-Difluorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264080.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12264093.png)
![3-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12264094.png)
![N-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264109.png)
![N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264122.png)
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12264124.png)
![N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B12264125.png)
